molecular formula C8H10BrCl2NO B13568379 (2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-olhydrochloride

(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethan-1-olhydrochloride

Cat. No.: B13568379
M. Wt: 286.98 g/mol
InChI Key: ISHMJUKTMMJTHX-DDWIOCJRSA-N
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Description

(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C8H10BrClNO·HCl. This compound is characterized by the presence of an amino group, a bromine atom, and a chlorine atom attached to a phenyl ring, along with an ethan-1-ol moiety. It is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and dyes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride typically involves the reaction of an aromatic amine with bromoethanol, followed by reduction. The reaction conditions often include the use of solvents such as ether or alcohol, and the process may require a catalyst to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes steps such as mixing, heating, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an ether solvent.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an alcohol or amine.

Scientific Research Applications

(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is utilized in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular conditions.

    Industry: It is employed in the production of dyes and pigments, as well as in the development of ligands for catalysis.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing various physiological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-2-(4-bromophenyl)ethanol: Similar structure but lacks the chlorine atom.

    (2S)-2-Amino-2-(4-chlorophenyl)ethanol: Similar structure but lacks the bromine atom.

    (2S)-2-Amino-2-(2,4-dichlorophenyl)ethanol: Contains two chlorine atoms instead of one bromine and one chlorine.

Uniqueness

(2S)-2-Amino-2-(2-bromo-4-chlorophenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its effectiveness in certain applications, such as drug synthesis and ligand development .

Properties

Molecular Formula

C8H10BrCl2NO

Molecular Weight

286.98 g/mol

IUPAC Name

(2S)-2-amino-2-(2-bromo-4-chlorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9BrClNO.ClH/c9-7-3-5(10)1-2-6(7)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1

InChI Key

ISHMJUKTMMJTHX-DDWIOCJRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Br)[C@@H](CO)N.Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(CO)N.Cl

Origin of Product

United States

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